Lysyl aspartyl isoleucine
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Overview
Description
Lys-Asp-Ile is an oligopeptide.
Scientific Research Applications
Role in tRNA Synthetase Function
Lysyl-tRNA synthetase, which catalyzes the attachment of lysine to tRNA, shares structural homology with aspartyl-tRNA synthetase. This enzyme, critical in protein synthesis, demonstrates the significance of lysyl and aspartyl interactions in cellular functions. Studies have revealed that lysine binds to the active site of E. coli LysU, a homodimer structure, underscoring the essential role of these amino acids in tRNA synthetase activity (Onesti, Miller, & Brick, 1995).
Metabolic Pathways and Production
The L-aspartate family amino acids, including lysine and isoleucine, are crucial in various applications like food additives and therapeutic agents. These amino acids are produced through advanced metabolic engineering techniques, highlighting the importance of lysyl and aspartyl components in biotechnological applications (Park & Lee, 2010).
Biosynthesis in Plants
In plants, aspartate is a precursor for essential amino acids like lysine and isoleucine. Understanding the biosynthesis of these amino acids is crucial for enhancing the nutritional value of crops, indicating the agricultural and nutritional relevance of lysyl and aspartyl compounds (Azevedo, Lancien, & Lea, 2006).
Enzyme Activity and Regulation
Lysyl and aspartyl compounds are involved in the regulation of enzyme activities like aspartate kinase, which controls the synthesis of amino acids in plants. This regulation is essential for balancing amino acid production, highlighting the biochemical significance of these compounds (Bryan, Cawley, Brunner, & Bryan, 1970).
Anticodon Recognition in Protein Synthesis
The recognition of anticodons by aminoacyl-tRNA synthetases, involving lysyl and aspartyl compounds, plays a critical role in protein synthesis. This process is essential for genetic translation and protein formation, emphasizing the fundamental role of these amino acids in molecular biology (Brevet et al., 2003).
properties
CAS RN |
515835-71-9 |
---|---|
Product Name |
Lysyl aspartyl isoleucine |
Molecular Formula |
C16H30N4O6 |
Molecular Weight |
374.43 |
IUPAC Name |
L-lysyl-L-aspartyl-L-isoleucine |
InChI |
InChI=1S/C16H30N4O6/c1-3-9(2)13(16(25)26)20-15(24)11(8-12(21)22)19-14(23)10(18)6-4-5-7-17/h9-11,13H,3-8,17-18H2,1-2H3,(H,19,23)(H,20,24)(H,21,22)(H,25,26)/t9-,10-,11-,13-/m0/s1 |
InChI Key |
WGCKDDHUFPQSMZ-ZPFDUUQYSA-N |
SMILES |
CC[C@H](C)[C@@H](C(O)=O)NC([C@H](CC(O)=O)NC([C@H](CCCCN)N)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Lysyl aspartyl isoleucine; Lys-asp-ile; Tripeptide-10; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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